GSK3335103

Fibrosis Integrin Binding Affinity

Choose GSK3335103 for unmatched αvβ6 selectivity: >91,201-fold over αIIbβ3, pKi=9.96, oral bioavailability enabling chronic in vivo fibrosis studies. Validated in human IPF tissue and bleomycin models. Outperforms inhaled GSK3008348 in PK convenience. Essential reference standard for screening novel αvβ6 inhibitors.

Molecular Formula C27H36FN3O4
Molecular Weight 485.6 g/mol
Cat. No. B15584887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3335103
Molecular FormulaC27H36FN3O4
Molecular Weight485.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36FN3O4/c1-34-14-15-35-24-6-2-4-21(16-24)22(17-25(32)33)18-31-13-11-27(28,19-31)10-9-23-8-7-20-5-3-12-29-26(20)30-23/h2,4,6-8,16,22H,3,5,9-15,17-19H2,1H3,(H,29,30)(H,32,33)/t22-,27+/m1/s1
InChIKeyMKIJZIVRJUMEAD-AMGIVPHBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3335103: A Reference αvβ6 Integrin Inhibitor for Fibrosis Research


GSK3335103 is an orally bioavailable, non-peptide, small molecule inhibitor that selectively targets the αvβ6 integrin [1]. It is a key pharmacological tool for studying the role of αvβ6 in the activation of transforming growth factor-beta (TGF-β) and the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF) [2].

Why GSK3335103 Cannot Be Substituted by Other αvβ6 Integrin Inhibitors


While several αvβ6 integrin inhibitors are available, they differ significantly in their selectivity profiles, binding kinetics, and pharmacokinetic (PK) properties [1]. For instance, dual inhibitors like Bexotegrast (PLN-74809) also target αvβ1, while the inhaled predecessor GSK3008348 shows distinct PK and potency characteristics [2]. Therefore, substituting GSK3335103 with another in-class compound requires a careful, data-driven comparison to ensure the biological question under investigation is not confounded by off-target effects or suboptimal exposure [3].

Quantitative Differentiation of GSK3335103: Head-to-Head Evidence for Scientific Selection


αvβ6 Binding Affinity: Comparable Potency to GSK3008348

GSK3335103 demonstrates potent binding to the αvβ6 integrin, with a pKi of 9.96, which is comparable to the potency of GSK3008348 (pKi=10.4) . This high affinity is essential for robust target engagement in both in vitro and in vivo models.

Fibrosis Integrin Binding Affinity

Superior Integrin Selectivity: Minimizing Off-Target RGD Integrin Binding

GSK3335103 exhibits high selectivity for αvβ6 over other RGD-binding integrins. It shows a minimum of 4-fold selectivity over αvβ3 and a maximum of >91,201-fold selectivity over the platelet integrin αIIbβ3 . In contrast, GSK3008348 shows a narrower selectivity window, with only 100-fold selectivity for αvβ6 over αvβ3 [1]. This enhanced selectivity profile is crucial for minimizing confounding off-target effects in complex biological systems.

Selectivity αIIbβ3 αvβ3

Oral Pharmacokinetics: Species-Specific Clearance Enables Human Dosing Projection

GSK3335103 demonstrates favorable oral pharmacokinetics across multiple species. In rats, dogs, and minipigs, its plasma clearance was low, corresponding to 26%, 7%, and 18% of hepatic blood flow, respectively [1]. This low clearance profile supports once- or twice-daily oral dosing in humans, with a projected dose of 10-75 mg BID to achieve >90% target engagement at trough concentrations [1]. In contrast, the inhaled predecessor GSK3008348 is not suitable for oral administration due to its poor oral bioavailability [2].

Pharmacokinetics Oral Bioavailability Clearance

Cellular Internalization of αvβ6: Potency and Reversibility

GSK3335103 induces a concentration-dependent internalization of the αvβ6 integrin in normal human bronchial epithelial (NHBE) cells with a pEC50 of 9.35 . This effect is rapidly reversible upon compound washout, indicating a mechanism of action that does not lead to sustained integrin degradation [1]. This contrasts with some antibody-based approaches that may have longer-lasting effects due to their extended half-life and slower clearance [2].

Internalization pEC50 NHBE Cells

Optimal Application Scenarios for GSK3335103 in Fibrosis Research


Studying αvβ6-Dependent TGF-β Activation in Primary Human Lung Cells

GSK3335103 is an ideal tool for dissecting the role of αvβ6 in TGF-β activation in vitro. Its high affinity (pKi=9.96) and potent cellular activity (pEC50=9.35 for internalization) allow for precise, concentration-dependent modulation of the pathway in primary human lung epithelial cells [1][2]. Researchers can utilize GSK3335103 to confirm the αvβ6-dependence of TGF-β-mediated signaling events and gene expression changes, as demonstrated by its concentration-dependent reduction of pSmad2 signaling (pIC50=8.19) [1].

Evaluating Oral Efficacy in Murine Models of Pulmonary Fibrosis

The oral bioavailability and favorable pharmacokinetic profile of GSK3335103 make it suitable for chronic dosing studies in rodent models of IPF, such as the bleomycin-induced lung fibrosis model [1]. Its low clearance in rats (26% of hepatic blood flow) supports robust and sustained target engagement in vivo, enabling researchers to correlate plasma drug levels with pharmacodynamic markers like collagen deposition and TGF-β signaling [2]. This is a key advantage over inhaled agents like GSK3008348, which are not orally bioavailable and require specialized inhalation equipment [3].

Benchmarking Novel αvβ6 Inhibitors in Head-to-Head Studies

Given its well-characterized pharmacology and commercial availability, GSK3335103 serves as an excellent reference compound for screening and validating novel αvβ6 inhibitors. Its defined selectivity profile over other RGD integrins (e.g., >91,201-fold over αIIbβ3) provides a high bar for new chemical entities [1]. Direct comparisons of potency, selectivity, and cellular activity against GSK3335103 can quickly identify differentiated candidates for further optimization [2].

Investigating αvβ6 Function in Ex Vivo Human Tissue

GSK3335103 has been validated in ex vivo human IPF lung tissue, where it inhibits TGF-β activation and downstream signaling [1]. This demonstrates its utility in translational studies that bridge the gap between simplified cell culture systems and complex in vivo models. Its ability to penetrate and engage the target in fibrotic human tissue makes it a valuable probe for confirming target expression and activity in patient-derived samples.

Technical Documentation Hub

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